

Check Availability & Pricing

# INCB059872 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B10855417  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of **INCB059872**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

## Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of **INCB059872**?

A1: **INCB059872** is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] It forms a covalent flavin adenine dinucleotide (FAD) adduct, leading to the inactivation of LSD1.[3][4] This inhibition results in increased methylation of histone H3 at lysine 4 (H3K4), which in turn increases the expression of tumor-suppressor genes.[2][5] In preclinical models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), **INCB059872** has been shown to induce cellular differentiation, inhibit cell proliferation, and promote apoptosis.[3][4][6] A key pharmacodynamic effect is the induction of myeloid differentiation markers, such as CD11b and CD86.[3][4][7]

Q2: What are the potential off-target effects of **INCB059872** and other irreversible LSD1 inhibitors?

A2: While specific off-target interactions for **INCB059872** are not extensively published in the public domain, the class of irreversible LSD1 inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, has the potential for off-target activities.[7] These can include



interactions with other FAD-dependent amine oxidases, such as monoamine oxidases A and B (MAO-A and MAO-B) and LSD2.[4][8] Due to their reactive nature, irreversible inhibitors could also potentially interact with other cellular proteins.[7] The most commonly reported dose-limiting toxicity for LSD1 inhibitors in clinical studies is thrombocytopenia, which is thought to be an on-target effect related to the role of LSD1 in megakaryocyte differentiation.[8][9] Some clinical trials involving **INCB059872** were terminated due to safety and off-target effects, though specific details were not disclosed.[10]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A multi-pronged approach is recommended:

- Use of structurally distinct LSD1 inhibitors: Comparing the effects of INCB059872 with other LSD1 inhibitors that have different chemical scaffolds can help determine if the observed phenotype is specific to LSD1 inhibition.
- Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete LSD1 should recapitulate the on-target effects of INCB059872.
- Rescue experiments: Expressing a drug-resistant mutant of LSD1 in a system otherwise sensitive to INCB059872 could rescue the on-target phenotype.
- Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 for LSD1 inhibition, whereas off-target effects may occur at higher concentrations.

# **Troubleshooting Guides**

Problem 1: Unexpected cellular phenotype observed at high concentrations of INCB059872.

- Possible Cause: Off-target effects are more likely to manifest at higher concentrations.
- Troubleshooting Steps:
  - Determine the EC50 for on-target effects: Titrate INCB059872 in your cellular model and measure a known on-target biomarker (e.g., increase in H3K4me2, induction of



CD11b/CD86).

- Compare with the concentration causing the unexpected phenotype: If the unexpected phenotype occurs at concentrations significantly higher than the on-target EC50, it is more likely an off-target effect.
- Perform a washout experiment: For a reversible off-target effect, removing the compound may reverse the phenotype. However, as INCB059872 is an irreversible inhibitor of LSD1, on-target effects will persist.

Problem 2: Discrepancy between biochemical and cellular assay results.

- Possible Cause: Differences in compound stability, cell permeability, or the presence of cellular machinery that metabolizes the compound can lead to discrepancies. Off-target effects within the cell could also contribute.
- Troubleshooting Steps:
  - Verify compound integrity: Ensure the compound has not degraded.
  - Assess cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells (see Experimental Protocols).
  - Evaluate metabolic stability: Assess the stability of INCB059872 in your specific cell line or experimental system.

# **Quantitative Data Summary**

Publicly available quantitative data on the specific off-target interactions of **INCB059872** is limited. The following table summarizes the known on-target potency of **INCB059872** and the selectivity of a comparable LSD1 inhibitor, ORY-1001, to provide context for the expected selectivity profile.



| Compound                   | Target             | Assay Type                 | Potency            | Reference |
|----------------------------|--------------------|----------------------------|--------------------|-----------|
| INCB059872                 | LSD1               | SCLC Cell<br>Proliferation | EC50: 47-377<br>nM | [4][8]    |
| Non-tumorigenic<br>T cells | Cell Proliferation | IC50 > 10 μM               | [4][8]             |           |
| ORY-1001                   | LSD1               | Enzymatic Assay            | IC50 < 20 nM       | [8]       |
| MAO-A/B, LSD2              | Enzymatic Assay    | IC50 > 100 μM              | [8]                |           |
| SMOX                       | Enzymatic Assay    | IC50 = 7 μM                | [8]                | _         |

# **Experimental Protocols**

1. Kinase Selectivity Profiling (General Protocol)

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases, a common approach for identifying off-target interactions.

- Principle: A competition binding assay is used where the test compound (INCB059872)
  competes with a known ligand for binding to a panel of kinases. The amount of kinase bound
  to the ligand is quantified.
- Methodology:
  - A library of purified human kinases is utilized.
  - **INCB059872** is incubated with each kinase at a standard concentration (e.g., 1  $\mu$ M or 10  $\mu$ M).
  - A proprietary active-site directed ligand, tagged for detection (e.g., with DNA), is added to the reaction.
  - The amount of kinase bound to the tagged ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag.



- Results are typically expressed as a percentage of a DMSO control, with lower percentages indicating stronger binding of the test compound.
- 2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular environment, which can help differentiate between on-target and off-target effects.

- Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This
  change in thermal stability is detected by quantifying the amount of soluble protein remaining
  after heat treatment.
- Methodology:
  - Treatment: Culture cells and treat with INCB059872 at various concentrations or a vehicle control for a specified time.
  - Heating: Aliquot cell lysates or intact cells into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
  - Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
  - Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (LSD1) and a potential off-target protein by Western blotting or other quantitative methods like mass spectrometry.
  - Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of INCB059872 indicates target engagement.

## **Visualizations**





Click to download full resolution via product page

Caption: On-target mechanism of INCB059872 leading to tumor suppressor gene activation.





Click to download full resolution via product page

Caption: Workflow for investigating potential off-target effects of **INCB059872**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 2. medchemexpress.com [medchemexpress.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [INCB059872 Off-Target Effects: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#incb059872-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com